molecular formula C11H18N2OS B5527927 DIHYDRO-5'{H}-SPIRO[CYCLOHEXANE-1,8'-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3'(2'{H})-ONE

DIHYDRO-5'{H}-SPIRO[CYCLOHEXANE-1,8'-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3'(2'{H})-ONE

Cat. No.: B5527927
M. Wt: 226.34 g/mol
InChI Key: NALQPRYAZGDJGT-UHFFFAOYSA-N
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Description

DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound contains a thiazolo-pyrazine core, which is known for its significant biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action would depend on the application of this compound. If it’s used in biological or medicinal contexts, the mechanism of action would refer to how the compound interacts with biological systems .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it has medicinal or biological activity. Further studies could also focus on refining its synthesis process or investigating its reactions with other compounds .

Preparation Methods

The synthesis of DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the reaction of a thiazolidinone derivative with malononitrile and an aromatic aldehyde in the presence of an organobase catalyst such as DIPEA (N,N-diisopropylethylamine). This method is efficient, providing high yields in a short reaction time .

Chemical Reactions Analysis

DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it has potential therapeutic applications, including antimicrobial and antithyroid properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE can be compared with other spiro compounds such as:

    Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyridin]-3’(2’H)-one: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    (8a’R)-Dihydro-5’H-spiro[cyclohexane-1,8’-[1,3]thiazolo[3,2-a]pyrazin]-3’(2’H)-one: A stereoisomer with a different spatial arrangement of atoms.

These comparisons highlight the uniqueness of DIHYDRO-5’{H}-SPIRO[CYCLOHEXANE-1,8’-[1,3]THIAZOLO[3,2-{A}]PYRAZIN]-3’(2’{H})-ONE in terms of its specific structure and biological activities.

Properties

IUPAC Name

spiro[5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazine-8,1'-cyclohexane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c14-9-8-15-10-11(4-2-1-3-5-11)12-6-7-13(9)10/h10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQPRYAZGDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3N(CCN2)C(=O)CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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